molecular formula C18H16N6O B5214604 N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B5214604
M. Wt: 332.4 g/mol
InChI Key: UYNJOUGVRWDHHU-UHFFFAOYSA-N
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a carboxamide group attached, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the condensation of 3-aminopyrazole with an appropriate aldehyde to form the pyrazole ring. This intermediate is then reacted with a suitable nitrile to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit multiple kinases makes it a valuable compound in medicinal chemistry for developing targeted therapies.

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-13-5-2-3-6-14(13)12-23-10-7-16(22-23)21-18(25)15-11-20-24-9-4-8-19-17(15)24/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNJOUGVRWDHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.